molecular formula C45H59N11O11 B1345611 Crustacean erythrophore concentrating hormone CAS No. 37933-92-9

Crustacean erythrophore concentrating hormone

Cat. No.: B1345611
CAS No.: 37933-92-9
M. Wt: 930 g/mol
InChI Key: XFGMPZRFMGBTDI-POFDKVPJSA-N
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Description

Crustacean Erythrophore Concentrating Hormone, also known as Red-Pigment-Concentrating Hormone (RPCH), is an octapeptide neurohormone with the amino acid sequence (Pyroglutamate)-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2 and a molecular weight of 930.04 Da . It was first isolated from the eyestalk of the shrimp Pandalus borealis and has been identified as a highly conserved peptide across numerous decapod crustacean species . This hormone is a key chromatophorotropin, primarily responsible for inducing the aggregation of pigment granules within erythrophores (red pigment cells), a process crucial for physiological color change in crustaceans . The cellular signaling of its action involves a complex, calcium-dependent pathway that leads to the activation of a serine/threonine phosphatase, ultimately causing pigment aggregation . Beyond its classical role in pigment concentration, RPCH demonstrates pleiotropic functions. It acts as a neuromodulator, influencing the rhythmic activity of neural networks such as the stomatogastric ganglion . It can also stimulate the release of methyl farnesoate and modulate photoreceptor sensitivity . Furthermore, RPCH is the crustacean homolog of the insect Adipokinetic Hormone (AKH) family, sharing significant structural identity and placing it within a broader context of arthropod endocrinology . This product is supplied as a lyophilized powder and is intended for research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H59N11O11/c1-24(2)17-31(52-40(62)29-14-15-37(59)50-29)41(63)54-33(20-36(46)58)43(65)53-32(18-25-9-4-3-5-10-25)42(64)55-34(23-57)45(67)56-16-8-13-35(56)44(66)49-22-38(60)51-30(39(47)61)19-26-21-48-28-12-7-6-11-27(26)28/h3-7,9-12,21,24,29-35,48,57H,8,13-20,22-23H2,1-2H3,(H2,46,58)(H2,47,61)(H,49,66)(H,50,59)(H,51,60)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t29-,30-,31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGMPZRFMGBTDI-POFDKVPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H59N11O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

930.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37933-92-9
Record name Red pigment-concentrating hormone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of crustacean erythrophore concentrating hormone involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves inserting the gene encoding the hormone into a suitable expression system, such as bacteria or yeast. The microorganisms are then cultured, and the hormone is harvested and purified from the culture medium .

Chemical Reactions Analysis

Types of Reactions: Crustacean erythrophore concentrating hormone primarily undergoes peptide bond formation and hydrolysis reactions. These reactions are essential for its synthesis and degradation.

Common Reagents and Conditions:

    Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly used in peptide synthesis.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze peptide bonds, leading to the breakdown of the hormone into its constituent amino acids.

Major Products Formed: The major products formed from the reactions involving this compound are the peptide itself during synthesis and its constituent amino acids during degradation .

Scientific Research Applications

Crustacean erythrophore concentrating hormone (CECH) is a neuropeptide hormone present in crustaceans that plays a vital role in regulating pigment concentration within chromatophores, which are specialized pigment-containing cells. CECH is responsible for aggregating red pigments (erythrophores) in the chromatophores, leading to color changes in the crustacean’s body, which are essential for physiological and behavioral functions, including camouflage, communication, and thermoregulation.

Scientific Research Applications

CECH has several applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry

  • Peptide Synthesis and Degradation Mechanisms CECH is used as a model peptide for studying peptide synthesis and degradation mechanisms. Solid-phase peptide synthesis (SPPS) is employed in the synthesis of CECH, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes resin loading, deprotection, coupling, repetition, and cleavage.
  • Reagents and Conditions Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly used in peptide synthesis. Acidic or basic conditions can be used to hydrolyze peptide bonds, leading to the breakdown of the hormone into its constituent amino acids.

Biology

  • Pigment Concentration and Color Change Mechanisms Researchers study CECH's role in pigment concentration and color change mechanisms in crustaceans. Integumental color changes and eye pigment movements in crustaceans are regulated by pigmentary-effector hormones . CECH has a major function in the rapid physiological color changes of crustaceans by concentrating pigment granules of the erythrophores .
  • Pigment-Dispersing Hormone (PDH) Pigment-dispersing hormone (PDH) is responsible for dispersing pigments within chromatophores. Studies detail the characterization of PDH signaling in crustaceans and demonstrate that pigment-dispersing-type receptors are selectively activated by PDH isoforms .
  • Retinal Pigment Movements CECH also affects retinal pigment movements . It moves the distal and reflecting retinal pigments of dark-adapted Palaemonetes and Palaemon into the light-adapted position .

Medicine

  • Understanding Peptide Hormones Insights gained from studying CECH can be applied to understanding similar peptide hormones in humans and other animals.

Industry

  • Biosensors and Biotechnological Applications The hormone’s ability to induce color changes can be utilized in developing biosensors and other biotechnological applications.

Mechanism of Action

The mechanism of action of crustacean erythrophore concentrating hormone involves binding to specific receptors on the surface of chromatophores. This binding triggers a cascade of intracellular events, leading to the aggregation of pigment granules within the chromatophores. Key molecular targets and pathways involved include:

Comparison with Similar Compounds

Crustacean erythrophore concentrating hormone is part of a family of pigmentary-effector hormones, which includes:

    Pigment-Dispersing Hormone (PDH): Responsible for dispersing pigments within chromatophores.

    Adipokinetic Hormones (AKHs): Found in insects, these hormones influence metabolism and share structural similarities with this compound.

Uniqueness: this compound is unique in its specific role in aggregating red pigments within chromatophores, whereas other similar hormones may have broader or different functions, such as pigment dispersion or metabolic regulation .

Biological Activity

Crustacean erythrophore concentrating hormone (CECH), also known as red pigment concentrating hormone (RPCH), is a neuropeptide that plays a significant role in regulating pigment concentration within chromatophores, specifically erythrophores, in crustaceans. This hormone is crucial for color adaptation, camouflage, communication, and thermoregulation in these organisms.

Chemical Structure and Properties

CECH is characterized as an octapeptide with the amino acid sequence:

pGlu Leu Asn Phe Ser Pro Gly TrpNH2\text{pGlu Leu Asn Phe Ser Pro Gly TrpNH}_2

This structure allows it to interact specifically with receptors on the surface of erythrophores, triggering intracellular signaling pathways that lead to the aggregation of red pigments (erythrophores) within chromatophores .

The biological activity of CECH involves several biochemical processes:

  • Pigment Aggregation : CECH induces the aggregation of red pigments through a calcium-dependent signaling pathway. This process is mediated by the activation of specific receptors on erythrophores, which leads to increased intracellular calcium levels and subsequent pigment granule movement towards the cell membrane .
  • Hormonal Regulation : CECH functions antagonistically with other hormones such as pigment-dispersing hormone (PDH), which causes pigment dispersion. This balance between CECH and PDH is essential for effective color adaptation in response to environmental stimuli .

Biological Functions

CECH is involved in multiple physiological functions:

  • Camouflage and Color Change : By concentrating pigments, CECH allows crustaceans to adapt their coloration for camouflage against predators or during social interactions .
  • Thermoregulation : Color changes can also assist in thermoregulation by altering heat absorption from sunlight.
  • Behavioral Responses : Studies indicate that CECH may influence aggressive behaviors in crustaceans, modulating responses based on hierarchical status within social groups .

Research Findings and Case Studies

Research has extensively documented the effects of CECH on various crustacean species. Notable findings include:

  • In Cancer borealis : Immunocytochemical studies revealed the distribution of RPCH-like immunoreactivity in the stomatogastric nervous system, indicating its role in modulating neural circuits related to pigment concentration and muscle activity .
  • Metabolic Effects : In crayfish (Procambarus clarkii), metabolomic analyses have shown that CECH affects glucose metabolism and energy regulation, suggesting broader physiological implications beyond pigmentation .
  • Comparative Studies : Research comparing CECH with other neuropeptides has highlighted its unique potency in inducing pigment aggregation compared to related hormones like adipokinetic hormones (AKHs) .

Data Table: Comparative Biological Activity

Hormone TypeFunctionPotency LevelSpecies Studied
Crustacean Erythrophore Hormone (CECH)Pigment aggregationHighCancer borealis, Procambarus clarkii
Pigment-Dispersing Hormone (PDH)Pigment dispersionModerateVarious decapods
Adipokinetic Hormones (AKHs)Metabolic regulationLow to ModerateInsects

Q & A

Q. What experimental assays are commonly used to quantify CECH activity in crustacean models?

CECH activity is typically measured via bioassays using pigmentary effector systems. For example:

  • The distal retinal pigment of Palaemon species exhibits graded responses to varying CECH concentrations, enabling dose-response curves for quantification .
  • Erythrophore responses in Uca (fiddler crab) melanophores are monitored under controlled illumination, with pigment concentration inversely proportional to hormone levels .
  • High-performance liquid chromatography (RP-HPLC) isolates CECH from nerve tissue, validated by in vivo pigment-concentrating assays in species like Homarus americanus .

Q. How is CECH isolated and purified from crustacean tissues?

Isolation involves:

  • Extraction from X-organ-sinus gland complexes or suboesophageal ganglia using acetic acid (HOAc) or trifluoroacetic acid (TFA) .
  • RP-HPLC with C18 columns for purification, achieving nanogram-level yields. Post-translational modifications (e.g., disulfide bridges) are confirmed via enzymatic digestion and mass spectrometry .

Q. What physiological roles does CECH play beyond erythrophore concentration?

CECH is implicated in:

  • Photomechanical retinal pigment movement during light adaptation, regulating photoreceptor sensitivity in Palaemonetes .
  • Cross-reactivity with other pigmentary systems, though it lacks activity in distal retinal pigment light-adaptation, suggesting functional specificity .

Advanced Research Questions

Q. How do structural variations in CECH influence its receptor binding and functional specificity?

  • The peptide sequence (Pyr-Leu-Asn-Phe-Ser...) includes a conserved disulfide bridge (Cys³-Cys⁹) critical for stability and receptor interaction .
  • Comparative studies using synthetic analogs reveal that substitutions at Phe⁴ or Ser⁵ reduce erythrophore response, highlighting residue-specific binding .
  • Structural homology with adipokinetic hormone (AKH) suggests evolutionary divergence in receptor affinity .

Q. What methodological approaches resolve contradictions in CECH's dual roles in pigment concentration and dispersion?

Contradictions arise from:

  • Co-localization of CECH and pigment-dispersing hormone (PDH) in neurosecretory tissues, requiring dual-label immunohistochemistry to map release dynamics .
  • Pharmacological blockade (e.g., calcium channel inhibitors) to isolate CECH-specific pathways in pigment aggregation .
  • Longitudinal studies comparing hormone titers across diurnal cycles and molt stages to contextualize opposing effects .

Q. How can mass spectrometry and transcriptomics advance CECH research?

  • Nano-LC-MS/MS identifies post-translational modifications (e.g., pyroglutamate formation) and quantifies isoform expression in extra-eyestalk tissues .
  • RNA-seq of X-organ transcriptomes reveals splice variants and regulatory non-coding RNAs influencing CECH biosynthesis .
  • Peptidomic profiling across species (e.g., Leander adspersus vs. Homarus americanus) clarifies functional conservation .

Q. What statistical frameworks are recommended for analyzing CECH dose-response data?

  • Nonlinear regression models (e.g., sigmoidal curves) quantify EC₅₀ values, with uncertainty analysis via bootstrapping .
  • Multivariate ANOVA accounts for variables like molt stage, sex, and circadian rhythm in longitudinal studies .
  • Open-source tools (e.g., R/BioConductor) enable reproducibility in peptide quantification and structural modeling .

Methodological Best Practices

  • Data Reproducibility : Document hormone source (species, tissue), extraction protocols, and HPLC gradients to enable cross-study validation .
  • Ethical Reporting : Adhere to ICMJE standards for chemical descriptions (e.g., purity, storage conditions) and assay validation .
  • Evolutionary Context : Compare CECH with CHH-family peptides (e.g., hyperglycemic hormone) using phylogenetic analysis to infer functional divergence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Crustacean erythrophore concentrating hormone
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